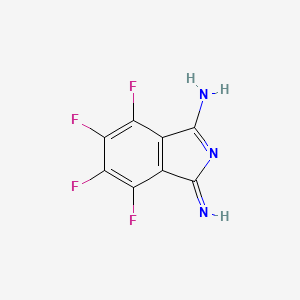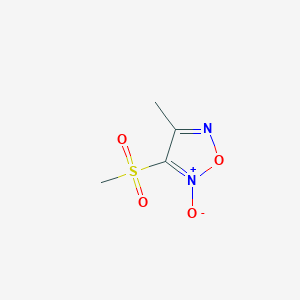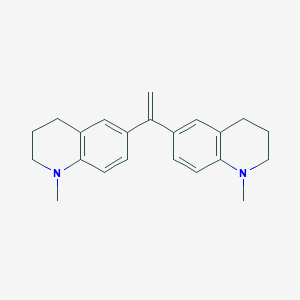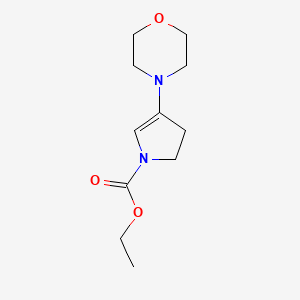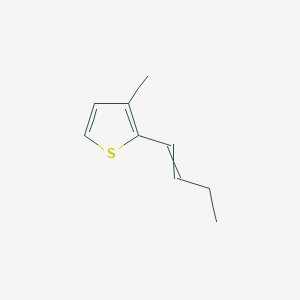
2-(But-1-en-1-yl)-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-1-en-1-yl)-3-methylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-1-yl)-3-methylthiophene can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with but-1-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling reactions between 3-methylthiophene and butenyl halides. These processes are optimized for large-scale production, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(But-1-en-1-yl)-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the butenyl group to a butyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted thiophenes.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
2-(But-1-en-1-yl)-3-methylthiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including conducting polymers and organic semiconductors.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(But-1-en-1-yl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological or pharmacological outcomes.
Comparison with Similar Compounds
- 2-(But-1-en-1-yl)-4-methylthiophene
- 2-(But-1-en-1-yl)-5-methylthiophene
- 2-(But-1-en-1-yl)-3-ethylthiophene
Comparison: 2-(But-1-en-1-yl)-3-methylthiophene is unique due to the specific positioning of the butenyl and methyl groups on the thiophene ring. This structural arrangement influences its reactivity and properties, distinguishing it from other similar compounds. For instance, the position of the methyl group can affect the compound’s electronic distribution and steric hindrance, leading to differences in chemical behavior and applications.
Properties
CAS No. |
103527-75-9 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
2-but-1-enyl-3-methylthiophene |
InChI |
InChI=1S/C9H12S/c1-3-4-5-9-8(2)6-7-10-9/h4-7H,3H2,1-2H3 |
InChI Key |
DMGQTXKANDYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


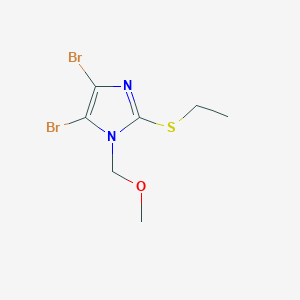
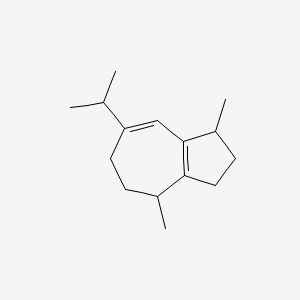
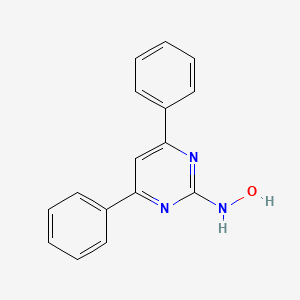
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)


![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
